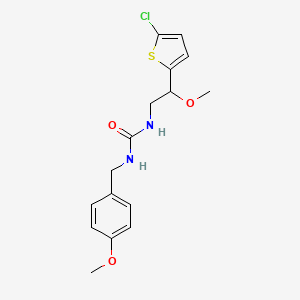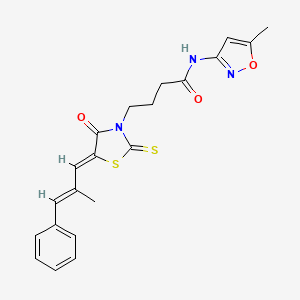
1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(4-methoxybenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound characterized by its unique chemical structure, which includes a thiophene ring substituted with chlorine, a methoxyethyl chain, and a benzylurea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(4-methoxybenzyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Intermediate: The initial step often involves the reaction of 5-chlorothiophene-2-carboxylic acid with an appropriate alcohol (e.g., methanol) under acidic conditions to form the ester.
Alkylation: The ester is then subjected to alkylation using a suitable alkyl halide (e.g., 2-bromoethanol) in the presence of a base such as potassium carbonate.
Urea Formation: The final step involves the reaction of the alkylated intermediate with 4-methoxybenzylamine and an isocyanate (e.g., phenyl isocyanate) to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting the carbonyl groups to form corresponding alcohols.
Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted thiophenes.
科学的研究の応用
1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(4-methoxybenzyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features that may interact with biological targets.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(4-methoxybenzyl)urea exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or receptors by binding to active sites, thereby modulating biochemical pathways. The exact pathways and targets can vary based on the specific application and context of use.
類似化合物との比較
1-(2-(5-Chlorothiophen-2-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea: Similar structure but with a chlorine atom on the benzyl group instead of a methoxy group.
Uniqueness: 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(4-methoxybenzyl)urea is unique due to the combination of its methoxyethyl chain and methoxybenzyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.
特性
IUPAC Name |
1-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S/c1-21-12-5-3-11(4-6-12)9-18-16(20)19-10-13(22-2)14-7-8-15(17)23-14/h3-8,13H,9-10H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDUTFFPKUJQDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC(C2=CC=C(S2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B2867410.png)



![4-[benzyl(ethyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B2867419.png)
![2-chloro-4-fluoro-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide](/img/structure/B2867421.png)




![6-Chloro-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2867429.png)
